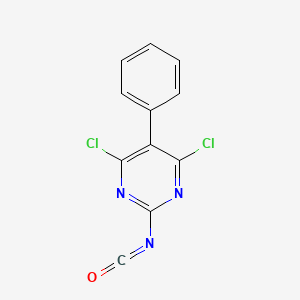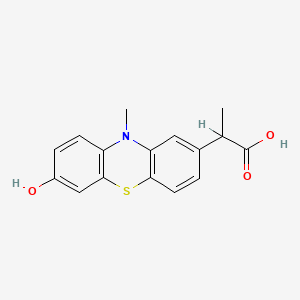![molecular formula C15H14O4S B14483548 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid CAS No. 64289-72-1](/img/structure/B14483548.png)
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound features a naphthalene ring system substituted with a carboxypropylsulfanyl group and an additional carboxylic acid group. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Catalytic oxidation of hydrocarbons is a common method used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Carboxylic acids can undergo oxidation reactions to form various products, including carbon dioxide and water.
Substitution: Carboxylic acids can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Nucleophiles: Alcohols, amines, thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: Primary alcohols
Substitution: Esters, amides, acid chlorides
Aplicaciones Científicas De Investigación
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid has various applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthoic Acid: An isomer of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid with a carboxyl group at the 1-position of the naphthalene ring.
2-Naphthoic Acid: Another isomer with a carboxyl group at the 2-position of the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both a carboxypropylsulfanyl group and an additional carboxylic acid group on the naphthalene ring. This structural feature may impart distinct chemical and biological properties compared to its isomers .
Propiedades
Número CAS |
64289-72-1 |
|---|---|
Fórmula molecular |
C15H14O4S |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3-(1-carboxypropylsulfanyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H14O4S/c1-2-12(15(18)19)20-13-8-10-6-4-3-5-9(10)7-11(13)14(16)17/h3-8,12H,2H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
LAJJFNBAUMBZRE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)SC1=CC2=CC=CC=C2C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


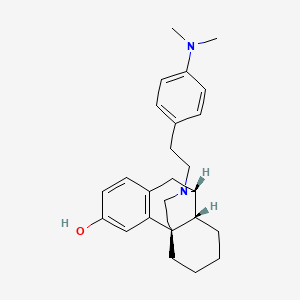

![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)
methanone](/img/structure/B14483493.png)

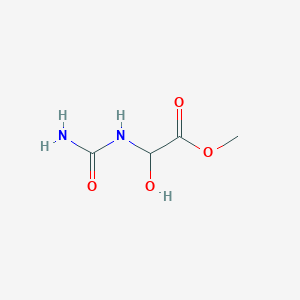
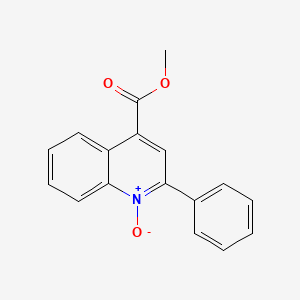

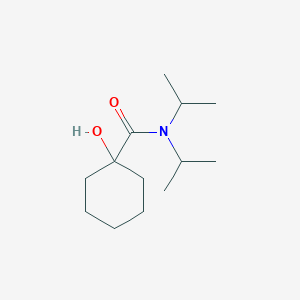
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
